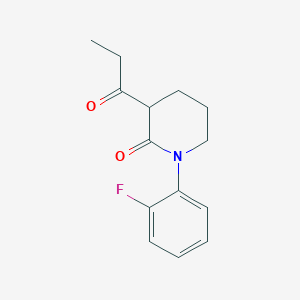

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a fluorophenyl group attached to a piperidinone ring

Métodos De Preparación

The synthesis of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of 2-fluorobenzonitrile with propyl alcohol in the presence of hydrogen chloride gas . Industrial production methods often utilize high-pressure autoclaves and specific catalysts to achieve high yields and purity .

Análisis De Reacciones Químicas

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Aplicaciones Científicas De Investigación

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one has been explored for its potential in various scientific research applications:

Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds such as:

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Used as an intermediate in the synthesis of zolazepam.

Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in medicinal chemistry and industrial processes.

Actividad Biológica

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound primarily acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. Inhibiting MAO can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression and neurodegenerative diseases.

- Inhibition of MAO : Research indicates that derivatives containing the 2-fluorophenyl moiety exhibit significant inhibitory effects on MAO-A and MAO-B. For instance, certain derivatives showed IC50 values as low as 0.013 µM for MAO-B, indicating potent inhibitory activity .

- Selectivity : The selectivity for MAO-B over MAO-A is crucial for minimizing side effects associated with non-selective MAO inhibitors. Compounds like T6 and T3 have demonstrated favorable selectivity indices, making them promising candidates for further development .

Cytotoxicity

In addition to neuropharmacological applications, this compound has been evaluated for its cytotoxic properties against various cancer cell lines:

- Cytotoxic Assays : Compounds with similar structures have shown submicromolar CC50 values against neoplastic cells, suggesting potential as anticancer agents .

- Case Study : In studies involving cancer cell lines such as Ca9-22 and HSC-4, certain derivatives exhibited significant cytotoxicity, indicating that modifications to the piperidine structure can enhance biological activity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound:

- Substituent Effects : The presence of different substituents on the phenyl ring significantly influences the inhibitory potency against MAO. For example, meta-bromo substitution was found to enhance MAO-B inhibition more effectively than para substitution .

- Molecular Docking Studies : Docking simulations have revealed that the binding interactions of these compounds with MAO enzymes provide insights into their selectivity and potency. The docking scores correlate well with experimental IC50 values, reinforcing the importance of specific structural features in enhancing biological activity .

Summary of Biological Activity

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| T3 | MAO-B | 0.039 | 107.4 |

| T6 | MAO-B | 0.013 | 120.8 |

| T3 | MAO-A | 1.57 | - |

| T6 | MAO-A | 4.19 | - |

Cytotoxicity Data

Neurodegenerative Disorders

A study focused on the development of selective MAO-B inhibitors has highlighted the potential of compounds like this compound in treating neurodegenerative diseases such as Alzheimer's disease. The reversible and competitive nature of these inhibitors allows for better management of symptoms with fewer side effects compared to traditional treatments .

Cancer Research

In cancer research, derivatives of this compound have been tested against various tumor cell lines, demonstrating significant cytotoxic effects. The ability to induce apoptosis in cancer cells while sparing normal cells suggests a therapeutic window that could be exploited in clinical settings .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-propanoylpiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWIAVIYNOKJGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.